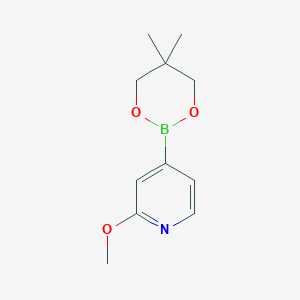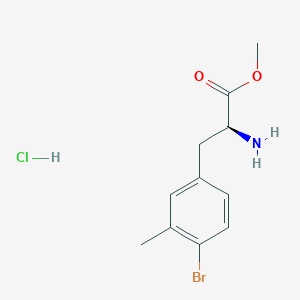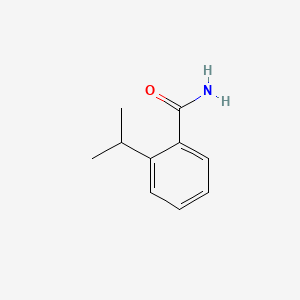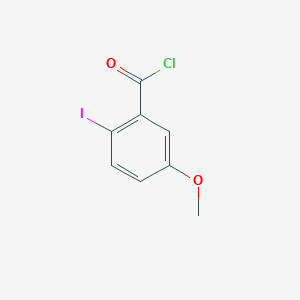
2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8Br2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone typically involves the bromination of 1-(5-bromo-2-methoxypyridin-3-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a catalyst or under heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the methoxy group on the pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A closely related compound with similar reactivity and applications.
5-Bromo-2-methoxypyridine: Another related compound used as a building block in organic synthesis.
Uniqueness: 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone is unique due to the presence of two bromine atoms and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H7Br2NO2 |
|---|---|
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
2-bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8-6(7(12)3-9)2-5(10)4-11-8/h2,4H,3H2,1H3 |
Clave InChI |
DQHWEICAMZSDJM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



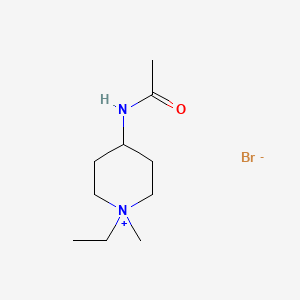

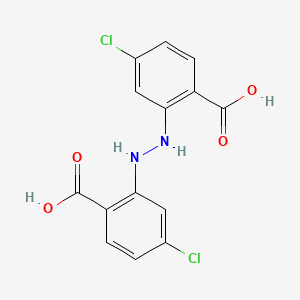
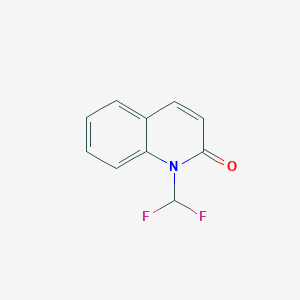
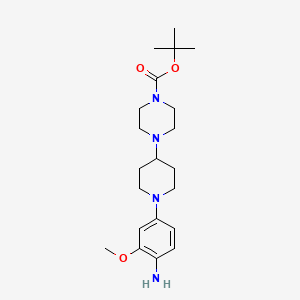

![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
